![molecular formula C10H16O2 B3247935 2-Tetrahydrofuran-2-ylcyclohexanone CAS No. 1824341-63-0](/img/structure/B3247935.png)
2-Tetrahydrofuran-2-ylcyclohexanone
Overview
Description
2-Tetrahydrofuran-2-ylcyclohexanone is a chemical compound . It is related to tetrahydrofuran (THF), an organic compound classified as a heterocyclic compound, specifically a cyclic ether . THF is a colorless, water-miscible organic liquid with low viscosity and is mainly used as a precursor to polymers .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives has been studied . An original method was developed for the synthesis of THF labeled selectively with the 13 C isotope at the α-carbon atom . The effective reduction of symmetry brought about by the insertion of the isotopic label removes the excess degeneracy of the spin systems describing the multiplet structure of the 1 H and 13 C NMR spectra, making it possible to undertake a detailed analysis .Molecular Structure Analysis
The molecular structure of a compound like 2-Tetrahydrofuran-2-ylcyclohexanone can be analyzed using various methods. For instance, conformational analysis can be used to study the different energy levels associated with the different conformations of a molecule . Conformations are the different 3-dimensional arrangements that the molecule can acquire by freely rotating around σ-bonds . Another approach involves using both methods, namely B3LYP and HF, to investigate diverse properties of a similar compound, 3-Br-2-HyP .Chemical Reactions Analysis
The chemical reactions involving 2-Tetrahydrofuran-2-ylcyclohexanone can be analyzed using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Tetrahydrofuran-2-ylcyclohexanone can be analyzed using various methods. Physical properties include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
- The 2-tetrahydrofuranylmethyl group within this compound has been incorporated into various pharmaceutical agents. For instance:
- Saluretics : These are diuretic drugs used to treat conditions like hypertension and edema. The 2-tetrahydrofuranylmethyl moiety contributes to their pharmacological activity .
- Analgesics : Recent studies have explored potent analgesics containing this group, aiming to mitigate the side effects associated with classical opiates .
- Researchers have investigated tetrahydrofuran derivatives as chiral ligands for metal ions, particularly lithium. The stereochemistry of 2-tetrahydrofuran-2-ylcyclohexanone makes it a potential candidate in this context .
- The ease of introducing the tetrahydrofuranylmethyl group via tetrahydrofurfurylamine is attractive. Both enantiomers can be obtained from commercially available racemic amine, simplifying synthetic routes .
- The enantiomers of 2-methyltetrahydrofuran-2-carboxylic acid have been described in a German patent. However, tetrahydrofuran-2-carboxylic acid itself had not been resolved previously. Investigating its enantiomers could provide alternative reagents for alkylation procedures .
- Researchers have explored facile methods to prepare the enantiomers of 2-tetrahydrofurancarboxaldehyde. These compounds were previously synthesized from D-ribose or D-xylose and D-lyxose .
Pharmaceutical Applications
Chiral Ligands for Metal Ions
Synthetic Strategies
Enantiomer Preparations
Chemical Synthesis
properties
IUPAC Name |
2-(oxolan-2-yl)cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLXFZYVBQKGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tetrahydrofuran-2-ylcyclohexanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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